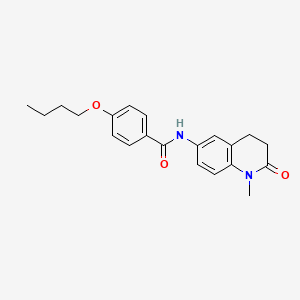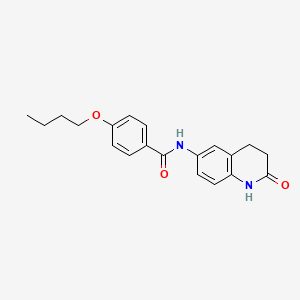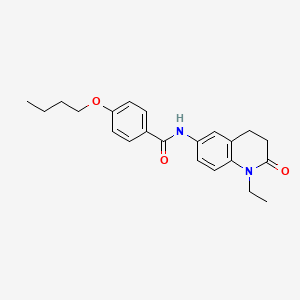![molecular formula C19H27N3O4S B6570743 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-46-2](/img/structure/B6570743.png)
8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic organic compound that belongs to the class of spirocyclic compounds This compound is notable for its unique structural features, including a spirocyclic ring system and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds, which are then subjected to specific reactions to achieve the final product. Key steps may include spirocyclization, sulfonylation, and methylation reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic route to accommodate larger quantities. This often requires optimization of reaction conditions, choice of catalysts, and purification methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactor systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often require specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alkylated derivatives. Substitution reactions might result in the formation of new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of complex molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable for the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to the modulation of biological pathways. Studies have explored its use in the development of new drugs and therapeutic agents.
Medicine
In the medical field, research is ongoing to investigate the pharmacological properties of this compound. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects. Preclinical studies are essential to evaluate its safety and efficacy.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, polymers, and electronic devices.
Mechanism of Action
The mechanism of action of 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as proteins or nucleic acids. These interactions may lead to the inhibition or activation of specific pathways, resulting in the modulation of cellular processes. The compound's spirocyclic structure plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared to other spirocyclic compounds with similar structural features. These include:
8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
8-(butane-1-sulfonyl)-3-[(phenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
8-(butane-1-sulfonyl)-3-[(2-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
These compounds share similar core structures but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities The unique combination of functional groups in 8-(butane-1-sulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4
Properties
IUPAC Name |
8-butylsulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-3-4-13-27(25,26)21-11-9-19(10-12-21)17(23)22(18(24)20-19)14-16-7-5-15(2)6-8-16/h5-8H,3-4,9-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRGWFVRCPYIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)
![4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570691.png)
![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)
![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)
![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570719.png)
![2-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6570720.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![4-butoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6570727.png)
![8-(butane-1-sulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570737.png)
![8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570751.png)
![3-benzyl-8-(butane-1-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570759.png)
